molecular formula C12H21ClN2 B12770115 1,3-Propanediamine, N,N-dimethyl-N'-o-tolyl-, hydrochloride CAS No. 90358-90-0

1,3-Propanediamine, N,N-dimethyl-N'-o-tolyl-, hydrochloride

Cat. No.: B12770115
CAS No.: 90358-90-0
M. Wt: 228.76 g/mol
InChI Key: GEGRTONLKBQJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride: is an organic compound with a complex structure that includes both amine and aromatic functionalities. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride can be synthesized through several methods. One common route involves the reaction of 1,3-propanediamine with N,N-dimethyl-o-toluidine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N-dimethyl-: Lacks the aromatic ring, making it less versatile in certain reactions.

    N,N-Dimethyl-o-toluidine: Contains the aromatic ring but lacks the propanediamine backbone.

Uniqueness

1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride is unique due to its combination of an aromatic ring and a propanediamine backbone, allowing it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

90358-90-0

Molecular Formula

C12H21ClN2

Molecular Weight

228.76 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-methylphenyl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C12H20N2.ClH/c1-11-7-4-5-8-12(11)13-9-6-10-14(2)3;/h4-5,7-8,13H,6,9-10H2,1-3H3;1H

InChI Key

GEGRTONLKBQJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCCCN(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.